Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo- Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-
Brand Name: Vulcanchem
CAS No.: 58256-43-2
VCID: VC3763309
InChI: InChI=1S/C12H23NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9-10,14H,5-8H2,1-4H3
SMILES: CC1(C2CCC1(C(C2)O)CN(C)C)C
Molecular Formula: C12H23NO
Molecular Weight: 197.32 g/mol

Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo-

CAS No.: 58256-43-2

Cat. No.: VC3763309

Molecular Formula: C12H23NO

Molecular Weight: 197.32 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo(2.2.1)heptan-2-ol, 1-((dimethylamino)methyl)-7,7-dimethyl-, exo- - 58256-43-2

Specification

CAS No. 58256-43-2
Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
IUPAC Name 1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Standard InChI InChI=1S/C12H23NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9-10,14H,5-8H2,1-4H3
Standard InChI Key MIRJRWUZYBHBJV-UHFFFAOYSA-N
SMILES CC1(C2CCC1(C(C2)O)CN(C)C)C
Canonical SMILES CC1(C2CCC1(C(C2)O)CN(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Stereochemistry

The compound features a bicyclo[2.2.1]heptane core, a norbornane-derived structure with two fused cyclohexane rings. The exo configuration of the hydroxyl group at position 2 ensures spatial orientation away from the bridgehead, while the 7,7-dimethyl substituents introduce steric bulk. A dimethylaminomethyl group at position 1 adds basicity and polarity to the molecule .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number360554-66-1
Molecular FormulaC₁₂H₂₃NO
Molecular Weight197.317 g/mol
Exact Mass197.177963 Da
LogP1.78
Topological Polar Surface23.5 Ų

Spectroscopic Signatures

  • ¹H NMR: Signals at δ 1.0–1.2 ppm (geminal dimethyl groups), δ 2.2–2.4 ppm (N-methyl protons), and δ 3.6–3.8 ppm (hydroxyl-bearing methine) .

  • IR: Broad O–H stretch ~3200 cm⁻¹, C–N stretch at 1250 cm⁻¹, and bicyclic ring vibrations below 1000 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through a multi-step sequence:

  • Bicyclic Core Formation: Diels-Alder reaction between cyclopentadiene and a ketone derivative yields the bicyclo[2.2.1]heptan-2-one precursor .

  • Reductive Amination: Introduction of the dimethylaminomethyl group via Mannich reaction using dimethylamine and formaldehyde under acidic conditions .

  • Stereoselective Reduction: Catalytic hydrogenation or hydride reduction (e.g., NaBH₄) of the ketone intermediate to produce the exo-alcohol .

Critical Reaction Parameters:

  • Temperature: 0–5°C during Mannich step to prevent polymerization .

  • Catalysts: PtO₂ for selective hydrogenation of ketones to exo-alcohols .

Physicochemical Properties

Table 2: Physical Properties

PropertyValueMethod/Source
Boiling Point255.6 ± 13.0°C at 760 mmHgCalculated (EPI Suite)
Density1.0 ± 0.1 g/cm³Experimental
Flash Point89.3 ± 18.5°CClosed Cup
Vapor Pressure0.0 ± 1.1 mmHg at 25°CEstimated

Solubility and Partitioning

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) due to hydrophobic bicyclic core .

  • Organic Solvents: Miscible with ethanol, dichloromethane, and ethyl acetate .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The hydroxyl group undergoes Mitsunobu reactions with phenols or thiols to form ethers or thioethers, preserving stereochemistry . For example:
Bicyclo-alcohol+PhSHDIAD, PPh3exo-Sulfide\text{Bicyclo-alcohol} + \text{PhSH} \xrightarrow{\text{DIAD, PPh}_3} \text{exo-Sulfide} .

Oxidation Pathways

  • Jones Oxidation: Converts hydroxyl to ketone, yielding bicyclo[2.2.1]heptan-2-one derivatives .

  • Swern Oxidation: Produces aldehydes with minimal ring strain induction .

Pharmacological and Industrial Applications

CXCR2 Antagonist Development

Structural analogs of this compound demonstrate potent CXCR2 antagonism (IC₅₀ = 48 nM) . The rigid bicyclic framework enhances binding pocket complementarity in chemokine receptors, making it a candidate for anti-inflammatory drug development .

Chiral Resolution Agent

The exo-hydroxyl group facilitates enantiomeric separation of racemic carboxylic acids via diastereomeric salt formation .

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